molecular formula C11H13NO2 B263788 N,N-Diallyl-2-furancarboxamide

N,N-Diallyl-2-furancarboxamide

Cat. No.: B263788
M. Wt: 191.23 g/mol
InChI Key: HOOXLYXCHSHBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-2-furancarboxamide is a synthetic furan-derived carboxamide characterized by two allyl groups attached to the nitrogen atom of the amide moiety. Its structure consists of a furan ring substituted at the 2-position with a carboxamide group, where the nitrogen is further functionalized with diallyl chains. This compound belongs to a broader class of furancarboxamides, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. The diallyl substituents may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to other analogs .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)furan-2-carboxamide

InChI

InChI=1S/C11H13NO2/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2

InChI Key

HOOXLYXCHSHBAQ-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CO1

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Solubility and Stability

  • This compound: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, chloroform) due to its non-polar allyl groups. Limited water solubility is expected.
  • Benzofuran Derivative : The benzofuran core and chlorobenzyl group increase hydrophobicity, likely reducing solubility compared to furan analogs.
  • Thiazolidinone-Chromen Hybrid : Crystallizes as a DMF solvate, suggesting strong intermolecular interactions and stability in solid-state forms.

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